Ggapga

Description

The compound is listed alongside other investigational agents in biochemical databases, but peer-reviewed studies explicitly detailing its properties remain sparse. This gap highlights the need for further experimental characterization to elucidate its pharmacological profile and mechanistic roles.

Properties

IUPAC Name |

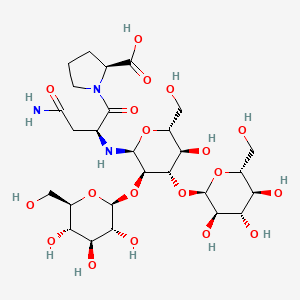

(2S)-1-[(2S)-4-amino-2-[[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O19/c28-13(34)4-8(24(42)30-3-1-2-9(30)25(43)44)29-23-22(49-27-20(41)18(39)15(36)11(6-32)47-27)21(16(37)12(7-33)45-23)48-26-19(40)17(38)14(35)10(5-31)46-26/h8-12,14-23,26-27,29,31-33,35-41H,1-7H2,(H2,28,34)(H,43,44)/t8-,9-,10+,11+,12+,14+,15+,16+,17-,18-,19+,20+,21-,22+,23-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZDTVFZBWIZGU-TVQLBTJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156888 | |

| Record name | Ggapga | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131088-79-4 | |

| Record name | Ggapga | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131088794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ggapga | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ggapga involves the preparation of the alpha and beta anomers of an N-triglycosyl dipeptide. The synthetic route includes the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route and reaction conditions are documented in scientific literature .

Industrial Production Methods: Industrial production of this compound requires advanced synthesis technology and capabilities. The process involves multiple steps, including the preparation of intermediates and the final product. Due to various objective factors, there is a low probability that the synthesis will not be successful .

Chemical Reactions Analysis

Types of Reactions: Ggapga undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

Ggapga has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ggapga involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to target molecules and modulating their activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Structural Diversity: this compound’s undefined structure contrasts with Pyrolan (organophosphate) and Bayer 9017 (carbamate), which have well-documented neuroactive scaffolds . Antibiotic K 4 and AM 4299 B suggest functional parallels to antimicrobial agents, though this compound lacks comparable data to confirm such roles.

Research and Development Status :

Biological Activity

Ggapga, a compound of interest in various biological studies, has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.

The biological activity of this compound can be inferred from studies on similar compounds. For instance, gibberellins (plant hormones) like GA4 and GA1 have shown significant activity in promoting growth in various plant species. Research indicates that these compounds interact with specific receptors to modulate gene expression related to growth and development . Although this compound may not be a gibberellin itself, understanding the mechanisms of related compounds can provide a framework for exploring its biological roles.

1. Cellular Growth and Development

This compound has been studied in the context of cellular growth. Similar compounds have demonstrated the ability to enhance cell proliferation and differentiation. For example, gibberellins have been shown to promote stem elongation and seed germination in plants . The potential for this compound to influence similar pathways in different organisms warrants further investigation.

2. Impact on Metabolic Processes

Research into the metabolism of related compounds suggests that this compound may affect metabolic pathways. For example, gibberellins are known to influence carbohydrate metabolism in plants, affecting energy storage and utilization . Understanding how this compound interacts with metabolic processes could reveal its utility in therapeutic contexts.

Case Studies and Research Findings

While direct case studies on this compound are sparse, analogous research provides valuable insights:

- Gibberellins in Agriculture : Studies have shown that gibberellins significantly enhance crop yields by promoting growth under various environmental conditions. These findings suggest that compounds like this compound could be beneficial in agricultural applications .

- Potential Therapeutic Applications : Research into plant hormones has indicated their role in stress responses, which could translate into therapeutic benefits for human health. For instance, understanding how this compound might modulate stress responses at the cellular level could open avenues for treating stress-related disorders.

Data Table: Comparative Biological Activity

| Compound | Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|---|

| This compound | Unknown (to be determined) | Potentially similar to gibberellins | Agriculture, Therapeutics |

| Gibberellin A4 | Promotes growth in plants | Receptor-mediated gene expression | Crop yield enhancement |

| Gibberellin A1 | Enhances seed germination | Modulates carbohydrate metabolism | Agricultural applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.